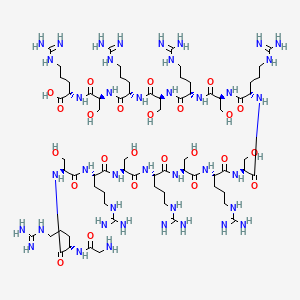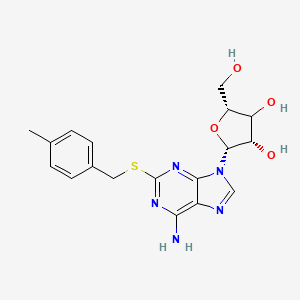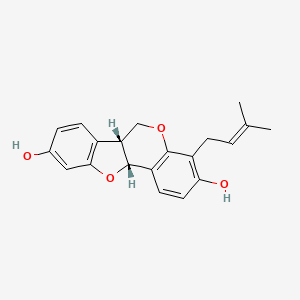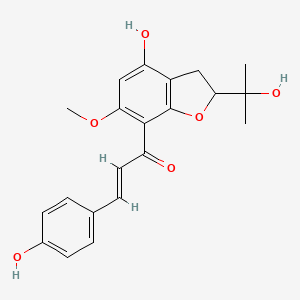
BChE/HDAC6-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BChE/HDAC6-IN-1 is a potent and selective dual inhibitor of butyrylcholinesterase (BChE) and histone deacetylase 6 (HDAC6). It has shown significant potential in the treatment of Alzheimer’s disease by ameliorating cognitive impairment in mouse models induced by amyloid-beta (Aβ1-42) . The compound exhibits IC50 values of 4 nM for BChE and 8.9 nM for HDAC6, indicating its high efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BChE/HDAC6-IN-1 involves the fusion of core pharmacophoric moieties of BChE and HDAC6 inhibitors. The structure-activity relationship (SAR) studies led to the identification of compounds with superior inhibitory activity. Two notable compounds, 24g and 29a, were synthesized and confirmed to have IC50 values of 4.0 and 1.8 nM for BChE, and 8.9 and 71.0 nM for HDAC6, respectively .
Industrial Production Methods
The industrial production of this compound is not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, coupling reactions, and purification methods such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
BChE/HDAC6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially affecting its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure to enhance its efficacy or reduce toxicity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
BChE/HDAC6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BChE and HDAC6.
Biology: Investigated for its neuroprotective effects and potential to ameliorate cognitive deficits in Alzheimer’s disease models
Medicine: Explored as a therapeutic agent for Alzheimer’s disease due to its dual inhibitory activity and ability to improve cognitive function
Mecanismo De Acción
BChE/HDAC6-IN-1 exerts its effects by inhibiting both butyrylcholinesterase and histone deacetylase 6. The inhibition of BChE reduces the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. HDAC6 inhibition leads to increased acetylation of non-histone proteins, which can affect various cellular processes, including protein degradation, cell motility, and stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Tenovin-6 Hydrochloride: Another HDAC6 inhibitor with applications in cancer and neurodegenerative disease research.
Domatinostat: An HDAC inhibitor with a broader spectrum, targeting multiple HDAC isoforms.
Uniqueness
BChE/HDAC6-IN-1 is unique due to its dual inhibitory activity, targeting both BChE and HDAC6. This dual inhibition provides a synergistic effect, making it a promising candidate for the treatment of Alzheimer’s disease. The compound’s ability to ameliorate cognitive deficits in mouse models further highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C34H43N5O5 |
|---|---|
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
N-[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C34H43N5O5/c1-3-39(4-2)24-28-14-10-9-13-27(28)23-35-33(42)25-15-11-18-30(21-25)37-34(43)26-16-12-17-29(22-26)36-31(40)19-7-5-6-8-20-32(41)38-44/h9-18,21-22,44H,3-8,19-20,23-24H2,1-2H3,(H,35,42)(H,36,40)(H,37,43)(H,38,41) |
Clave InChI |
SXQWWCZAJUYHPA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)NC(=O)CCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)







![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
